1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one, also known by its CAS number 1797367-21-5, is a chemical compound with a molecular formula of C16H19NO3 and a molecular weight of approximately 273.33 g/mol. This compound belongs to the class of bicyclic compounds and features a unique structure that includes an azabicyclo framework, which is significant in medicinal chemistry for its potential biological activities.
The compound has been identified in various chemical databases and literature, including PubChem and chemical suppliers like AA Blocks . Its structural characteristics and properties have been documented in scientific studies and patents, indicating its relevance in research and potential applications.
This compound can be classified as a bicyclic amine due to the presence of the azabicyclo structure. It is also categorized under compounds containing methoxyphenoxy groups, which are often associated with pharmacological activities.
The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes are not detailed in the available literature, compounds with similar structural motifs often utilize techniques such as:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would be essential for optimizing yield and purity but are not explicitly provided in the current resources.
The molecular structure of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one can be visualized as follows:
The compound's structural data can be represented by its SMILES notation: CC(=O)C1C2CCN(C(C=C1)C2=CC=C(C=C)C(=O)O)C
, which provides insights into its connectivity and conformation.
While specific chemical reactions involving this compound are not widely documented, compounds with similar structures often participate in:
Technical details regarding these reactions would involve conditions such as temperature, solvents, and catalysts used to facilitate these transformations.
Potential mechanisms could include:
Data supporting these mechanisms would require experimental validation through biological assays and pharmacological studies.
The physical properties of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(2-methoxyphenoxy)ethan-1-one include:
Chemical properties include:
Relevant data regarding melting point, boiling point, or specific reactivity patterns would enhance understanding but are not readily available from current sources.
The compound's potential applications span various fields:
Further research is necessary to fully elucidate its biological activities and therapeutic potential.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: